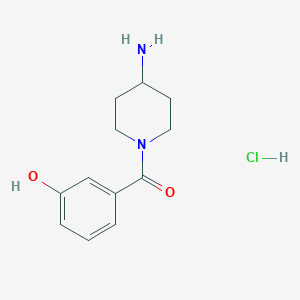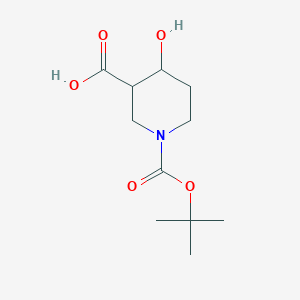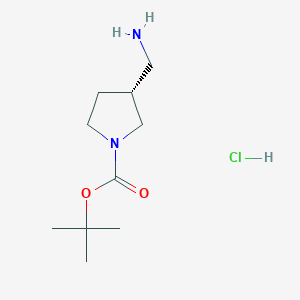
1-N-(1-phenylethyl)benzene-1,4-diamine
Descripción general
Descripción
“1-N-(1-phenylethyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C14H16N2 . It has a molecular weight of 212.29 . It is also known by other names such as N-Phenyl-N’- [4- (1-phenylethyl)phenyl]-1,4-benzenediamine .
Synthesis Analysis
The synthesis of “1-N-(1-phenylethyl)benzene-1,4-diamine” involves a two-step process . In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst . This reaction is performed to an incomplete conversion of 4-aminodiphenylamine, which results in an intermediate product of high purity . In the second step, this intermediate product is hydrogenated on a heterogeneous catalyst .Molecular Structure Analysis
The InChI code for “1-N-(1-phenylethyl)benzene-1,4-diamine” is 1S/C14H16N2/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 . This code provides a standard way to encode the molecular structure using a linear notation.Physical And Chemical Properties Analysis
“1-N-(1-phenylethyl)benzene-1,4-diamine” is a powder at room temperature . It has a molecular weight of 212.29 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application is in the field of corrosion inhibition for mild steel. Novel compounds, including derivatives of benzene-1,4-diamine, have been synthesized and evaluated for their corrosion inhibiting properties. These compounds exhibit significant inhibition efficiencies, making them suitable for industrial applications such as steel pickling, descaling, and oil well acidization. The mechanism involves the adsorption of inhibitor molecules on the metal surface, which is confirmed by electrochemical measurements and surface morphology studies (Singh & Quraishi, 2016).
Electrochemical Synthesis
Another application is in the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives via electrochemical methods. These derivatives are synthesized by anodic oxidation in a water/ethanol mixture, demonstrating the versatility of benzene-1,4-diamine derivatives in organic synthesis. This process avoids the use of toxic reagents, highlighting its environmental benefits (Sharafi-kolkeshvandi et al., 2016).
Photophysical Measurements
Research into the photophysical properties of benzene-1,4-diamine derivatives, such as 1,4-bis(phenylethynyl)benzene, has provided insights into the effects of chromophore aggregation and planarization. These studies have implications for the design of oligo- and poly(phenyleneethynylene)s, contributing to the development of advanced materials with tailored optical properties (Levitus et al., 2001).
Polyimide Synthesis
The synthesis and characterization of aromatic polyimides from m-phenylene diamines containing pendant groups, including those derived from benzene-1,4-diamine, have been studied for their solubility, thermal stability, and mechanical properties. These materials are valuable for applications requiring high-performance polymers (Pal et al., 2005).
Aggregation-Induced Emission
Studies on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine highlight its aggregation-induced emission enhancement (AIEE) properties. This phenomenon is significant for developing new fluorescent materials and sensors, demonstrating the utility of benzene-1,4-diamine derivatives in advanced optical applications (Wu et al., 2015).
Propiedades
IUPAC Name |
4-N-(1-phenylethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXZEBYICWXELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(1-phenylethyl)benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



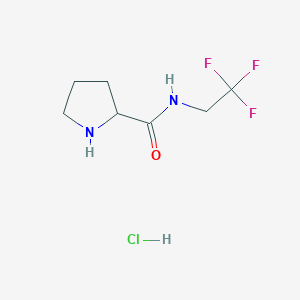
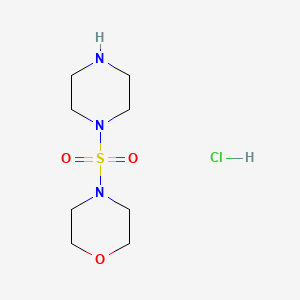
![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
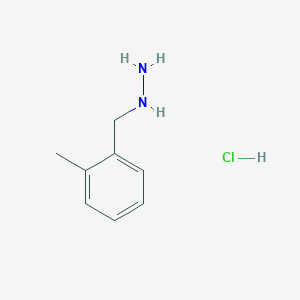
![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
![N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520906.png)
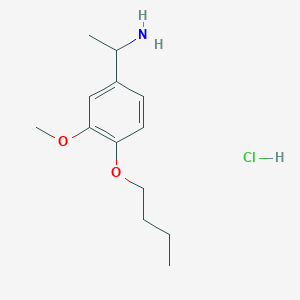
![[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1520909.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)
